4-((5-Bromo-2-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 4-((5-Bromo-2-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 478257-98-6) belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a Schiff base (benzylideneamino) group and a thione sulfur atom. Its molecular formula is C17H15BrN4O2S, with a molecular weight of 419.30 g/mol . Key structural features include:
- A 5-bromo-2-methoxybenzylidene moiety, contributing electron-withdrawing (Br) and electron-donating (OCH3) effects.
- A meta-tolyl (3-methylphenyl) substituent on the triazole ring, enhancing hydrophobicity.
- A thione (C=S) group, critical for hydrogen bonding and coordination chemistry.
Properties
CAS No. |
478255-64-0 |
|---|---|
Molecular Formula |
C17H15BrN4OS |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4OS/c1-11-4-3-5-12(8-11)16-20-21-17(24)22(16)19-10-13-9-14(18)6-7-15(13)23-2/h3-10H,1-2H3,(H,21,24)/b19-10+ |
InChI Key |
DDMWQLALHPLNFC-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Comparison of Selected 1,2,4-Triazole-5(4H)-thione Derivatives
Key Observations:
- Electron-Donating Groups (EDGs): Methoxy (OCH3) in the target compound and improves solubility but reduces metabolic stability compared to fluorine .
- Aromatic Systems: Quinoline () and biphenyl () introduce extended conjugation, enhancing UV absorption and π-π interactions .
Key Observations:
- Thione Sulfur Role: The C=S group in all compounds enables metal coordination, critical for enzyme inhibition (e.g., COX in ) .
- Halogen Effects: Bromine in the target compound and may enhance DNA intercalation or protein binding, similar to cisplatin analogs .
- Antioxidant vs. Antimicrobial: Bulky tert-butyl groups in derivatives favor antioxidant activity, absent in the target compound due to lack of phenolic -OH .
Physicochemical and Crystallographic Comparisons
Table 3: Physicochemical Properties
*Estimated using ChemDraw.
Key Observations:
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